Methyl 4-imidazolecarboxylate
Description
Historical Context and Early Studies
The investigation of imidazole (B134444) derivatives, including methyl 4-imidazolecarboxylate, has a history rooted in the broader exploration of heterocyclic compounds. Early studies primarily focused on the synthesis and characterization of these molecules. A notable early method for preparing related compounds, such as ethyl 5-methyl-4-imidazolecarboxylate, was described in 1958 by Böhme and Schneider in the journal Chemische Berichte. googleapis.comleyan.com Their work involved the reaction of the ethyl ester of α-hydroxyacetoacetic acid with formamide (B127407), as well as the reaction of ethyl α-chloroacetoacetate with formamide and water. googleapis.com
Further synthetic advancements were documented in patents, such as the one by Durant et al., which detailed the preparation of 4-substituted-5-imidazolecarboxylic acid ethyl esters. googleapis.com These early synthetic routes laid the groundwork for future research and the eventual large-scale production of these compounds for various applications. A significant application that emerged from this foundational work was the use of esters of 5-methyl-4-imidazolecarboxylic acid as intermediates in the synthesis of the histamine (B1213489) H2-receptor antagonist, cimetidine, a widely used drug for treating duodenal ulcers. googleapis.comgoogle.com
Significance in Modern Chemical and Biological Research
In contemporary research, this compound is highly valued as a versatile building block in organic synthesis. chemimpex.comarborpharmchem.com Its unique imidazole ring structure is a key feature in many biologically active molecules, making it a compound of interest in pharmaceutical development. chemimpex.com
Key areas of significance include:
Pharmaceutical Synthesis: The compound is a crucial intermediate in the creation of a variety of pharmaceuticals. chemimpex.comarborpharmchem.com It is utilized in the synthesis of antifungal agents, drugs targeting neurological disorders, and potential anticancer and anti-inflammatory drugs. chemimpex.comresearchgate.netnih.gov Its structural framework is essential for designing molecules with enhanced efficacy and specificity. chemimpex.com
Coordination Chemistry and Materials Science: The imidazole moiety of this compound can act as a ligand, binding to metal ions to form coordination compounds. chemimpex.comresearchgate.net This property is exploited in the field of materials science for the development of novel materials, such as metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage. chemimpex.commdpi.com Research has explored the creation of coordination compounds with various metals, including cobalt and copper, to study their chemical and biochemical properties. researchgate.netresearchgate.net
Agrochemicals: this compound and its derivatives are used in the formulation of agrochemicals, contributing to the development of more effective herbicides and fungicides. chemimpex.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 17325-26-7 |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Melting Point | 154-156 °C |
| Alternate Names | Methyl imidazole-4-carboxylate |
| Primary Application | Alkyl ester of imidazole carboxylic acid |
The data in this table is compiled from various chemical suppliers and databases. scbt.comchemicalbook.com
Current Research Landscape and Future Directions
The current research landscape for this compound is dynamic, with ongoing efforts to explore its full potential. Researchers are continuously developing new synthetic methodologies to improve efficiency and yield, including microwave-assisted synthesis and the use of novel catalysts. researchgate.netacs.orggoogle.com
Emerging research trends and future directions include:
Development of Novel Therapeutics: A primary focus of current research is the design and synthesis of new drug candidates based on the this compound scaffold. This includes the development of novel anti-inflammatory agents, lipid-lowering drugs, and inhibitors for targets in diseases like HIV. researchgate.netmdpi.comjst.go.jp
Advanced Materials: The use of imidazole derivatives in creating functional materials is a growing field. Research into metal-organic frameworks (MOFs) and other coordination polymers containing imidazole-based ligands is expected to lead to new materials with tailored properties for catalysis, sensing, and separation technologies. mdpi.com
Biochemical Probes: The ability of imidazole compounds to interact with biological targets makes them suitable for the development of probes to study enzyme activity and other biological processes. d-nb.info
The following table highlights some of the research areas and the types of compounds being synthesized from this compound and its derivatives:
| Research Area | Synthesized Compound Type | Potential Application |
| Anti-inflammatory | Imidazole-5-carboxamide derivatives | Treatment of inflammatory conditions |
| Anticancer | Metal-based supramolecular complexes | Cancer therapy |
| Antiviral (HIV) | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Inhibition of HIV-1 integrase interaction |
| Cardiovascular | Imidazoles-5-carboxamide derivatives | Lipid-lowering agents |
| Materials Science | Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage |
This table is a synthesis of findings from multiple research articles. nih.govmdpi.commdpi.comjst.go.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLGIQNHKLWSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340564 | |
| Record name | Methyl 4-imidazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17325-26-7 | |
| Record name | Methyl 4-imidazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-imidazolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Imidazolecarboxylate and Its Derivatives
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification represent straightforward methods for the synthesis of methyl 4-imidazolecarboxylate, starting from imidazole-4-carboxylic acid or a different ester derivative, respectively.
The Fischer-Speier esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. nih.govnih.govorganic-chemistry.org In the context of this compound synthesis, this involves the reaction of imidazole-4-carboxylic acid with methanol (B129727) under acidic conditions. The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is often used, which can also serve as the solvent. nih.gov Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). nih.gov The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
Alternatively, transesterification can be employed if a different ester of imidazole-4-carboxylic acid, such as ethyl 4-imidazolecarboxylate, is more readily available. nih.govresearchgate.net This process involves reacting the starting ester with methanol in the presence of an acid or base catalyst. wikipedia.orgen-academic.comresearchgate.net Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, where the carbonyl group is activated by protonation. wikipedia.org The reaction proceeds by nucleophilic attack of methanol on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol (ethanol in this case) to furnish this compound. wikipedia.orgresearchgate.net
| Method | Starting Material | Reagents | Key Features |
| Fischer-Speier Esterification | Imidazole-4-carboxylic acid | Methanol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; often uses excess methanol as solvent. |
| Acid-Catalyzed Transesterification | Ethyl 4-imidazolecarboxylate | Methanol, Acid Catalyst | Useful when the corresponding ethyl ester is more accessible. |
Cyclization Reactions for Imidazole (B134444) Ring Formation
Cyclization reactions offer a powerful alternative for constructing the imidazole ring system with the desired substitution pattern. These methods often build the heterocyclic core from acyclic precursors.
Debus-Radziszewski Condensation and its Variants
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. scribd.comijprajournal.com This versatile method allows for the formation of a wide range of substituted imidazoles. ijprajournal.com The reaction is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. scribd.comijprajournal.com This diimine then condenses with the aldehyde to form the imidazole ring. scribd.comijprajournal.com
While the Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, its direct application to produce this compound is not extensively documented in readily available literature. To synthesize this specific compound, one would theoretically require a 1,2-dicarbonyl compound and an aldehyde that would lead to the formation of the methyl carboxylate group at the 4-position of the imidazole ring. The selection of appropriate starting materials is crucial for the successful synthesis of the target molecule. Modifications of the classic reaction, such as using a primary amine in place of one equivalent of ammonia, can lead to N-substituted imidazoles. ijprajournal.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 1,2-Dicarbonyl | Aldehyde | Ammonia/Primary Amine | Substituted Imidazole |
| Glyoxal (B1671930) | Formaldehyde | Ammonia | Imidazole |
| Benzil | Benzaldehyde | Ammonia | 2,4,5-Triphenylimidazole |
Reactions Involving Isocyanoacetate Esters
Isocyanoacetate esters are valuable building blocks in heterocyclic synthesis due to the reactivity of the isocyano group and the adjacent acidic methylene protons.
A notable method for the synthesis of 1,5-disubstituted imidazole-4-carboxylate esters involves the cycloaddition of an α-isocyanoacetate with an imidoyl chloride. This approach provides a modular and efficient route to highly substituted imidazoles. The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the isocyanoacetate, generating a nucleophilic species. This nucleophile then attacks the carbon atom of the imidoyl chloride, leading to a cascade of reactions that ultimately results in the formation of the imidazole ring.
The annulation of α-isocyanoacetate esters with ketenimines presents another pathway to substituted imidazole-4-carboxylate esters. wikipedia.org This reaction is generally mediated by a base, such as potassium tert-butoxide, in a suitable solvent like DMF. wikipedia.org The base facilitates the deprotonation of the isocyanoacetate, which then acts as a nucleophile towards the ketenimine. The subsequent cyclization and rearrangement steps lead to the formation of the imidazole ring. This method offers a straightforward synthesis of disubstituted imidazole-4-carboxylate esters under mild conditions. wikipedia.org
Solid-phase organic synthesis provides a powerful platform for the preparation of libraries of compounds in a high-throughput manner. This methodology has been successfully applied to the synthesis of 1-substituted imidazole-4-carboxylates. ijprajournal.com In one approach, a resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate is utilized as a key intermediate. ijprajournal.com This resin-bound starting material can be reacted with various primary amines under microwave irradiation to afford the corresponding 1-substituted imidazole-4-carboxylates. ijprajournal.com This "catch and release" strategy allows for the efficient synthesis of a diverse range of imidazole derivatives with high purity after cleavage from the solid support. ijprajournal.com
| Amine | Product | Yield (%) | Purity (%) |
| Benzylamine | Methyl 1-benzyl-1H-imidazole-4-carboxylate | 95 | >95 |
| Allylamine | Methyl 1-allyl-1H-imidazole-4-carboxylate | 92 | >95 |
| n-Butylamine | Methyl 1-butyl-1H-imidazole-4-carboxylate | 90 | >95 |
| Cyclohexylamine | Methyl 1-cyclohexyl-1H-imidazole-4-carboxylate | 88 | >95 |
Functional Group Interconversions and Modifications
Functional group interconversions and modifications of pre-existing imidazole rings are crucial for accessing a wider range of derivatives of this compound.
Selective decarboxylation of imidazole dicarboxylic acids is a key strategy for the regioselective synthesis of specific imidazole monocarboxylic acids. The decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid has been shown to be highly dependent on the reaction solvent. Heating this diacid in acetic or propionic anhydride results in the formation of 1-methyl-5-imidazolecarboxylic acid. In contrast, conducting the reaction in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP), or through pyrolysis, selectively yields 1-methyl-4-imidazolecarboxylic acid. This selectivity is attributed to the electrostatic interactions in the transition state, where electrophilic species in the anhydride solvents favor the formation of the 5-carboxylic acid isomer.
In some synthetic sequences, in situ decarboxylation can be achieved. For instance, 4-imidazolecarboxylic acid has been used in the synthesis of lanthanide sulfate–carboxylates where decarboxylation occurs in the presence of Cu(II) ions. While not a preparative method for the parent acid, this demonstrates the lability of the carboxyl group under certain conditions.
The Krapcho decarboxylation is a well-established method for the decarboxylation of esters bearing an electron-withdrawing group in the beta-position. This reaction is typically carried out in a dipolar aprotic solvent with a salt, such as lithium chloride in DMSO. While not directly applicable to this compound itself, this method could be employed on derivatives where the imidazole ring is appropriately positioned relative to another ester group.
Catalytic decarboxylation offers another avenue. While much of the research in this area focuses on the decarboxylation of fatty acids to hydrocarbons using catalysts like Mo/Al2O3 or Ru/C, the principles could be adapted for heteroaromatic carboxylic acids. nih.govmdpi.comcuestionesdefisioterapia.com For instance, imidazole hydrochloride has been used to mediate the decarboxylation of various (hetero)aromatic carboxylic acids.
| Decarboxylation Strategy | Conditions | Outcome for Imidazole-4,5-dicarboxylic Acid |
| Solvent-controlled thermal decarboxylation | Acetic or propionic anhydride | Selective formation of the 5-carboxylic acid isomer. |
| DMF, DMAc, or NMP | Selective formation of the 4-carboxylic acid isomer. | |
| In situ decarboxylation | Cu(II) ions | Decarboxylation of 4-imidazolecarboxylic acid. |
| Catalytic Decarboxylation | Imidazole hydrochloride | Decarboxylation of various (hetero)aromatic carboxylic acids. |
The ester moiety and the imidazole ring of this compound can undergo various oxidation and reduction reactions to yield a range of functionalized derivatives.
Oxidation and Reduction of the Ester Moiety:
The methyl ester group of this compound can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)imidazole. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (THF). The resulting alcohol is a versatile intermediate for further synthetic transformations.
Oxidation and Reduction of the Imidazole Ring:
The imidazole ring is generally resistant to oxidation by common oxidizing agents like chromic acid and hydrogen peroxide. However, it can be oxidized by stronger reagents such as perbenzoic acid. The oxidation of the imidazole ring can also be initiated by hydroxyl radicals, for example, in the ascorbic acid-copper ion system, which can lead to ring-opened products. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, indicating that OH addition to the carbon atoms of the ring is a major pathway. nih.gov
The reduction of the imidazole ring to an imidazoline or imidazolidine is also possible. The imidazole ring is susceptible to reduction by complex metal hydrides like sodium borohydride (NaBH₄), especially when the ring is part of an imidazolium (B1220033) salt. acs.org Catalytic asymmetric hydrogenation of N-Boc-protected imidazoles has been successfully achieved using chiral ruthenium catalysts, yielding chiral imidazolines with high enantioselectivity. asianpubs.org This method provides a route to chiral derivatives of the imidazole core.
| Functional Group | Reaction | Reagents and Conditions | Product |
| Ester Moiety | Reduction | Lithium aluminum hydride (LiAlH₄) in THF | 4-(Hydroxymethyl)imidazole |
| Imidazole Ring | Oxidation | Perbenzoic acid; Ascorbic acid/Cu²⁺ (hydroxyl radicals) | Oxidized imidazole derivatives, potentially ring-opened |
| Imidazole Ring | Reduction | Sodium borohydride (NaBH₄) (on imidazolium salts) | Imidazoline derivatives |
| Imidazole Ring | Catalytic Asymmetric Hydrogenation | Chiral Ruthenium catalyst (on N-Boc protected imidazoles) | Chiral imidazoline derivatives |
The imidazole ring of this compound can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, which generally occurs at the 4- or 5-position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For this compound, the existing methyl carboxylate group at the 4-position will influence the regioselectivity of further substitutions. As the ester group is electron-withdrawing, it is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the 5-position.
Halogenation: Bromination of imidazole can be achieved with bromine in chloroform, leading to 2,4,5-tribromoimidazole. Iodination can be performed with iodine under alkaline conditions to give 2,4,5-triiodoimidazole. Selective halogenation of this compound would likely occur at the 5-position.
Nitration: Nitration of imidazole can be accomplished using a mixture of nitric acid and sulfuric acid, typically yielding 4-nitroimidazole and 5-nitroimidazole. For this compound, nitration is expected to favor the 5-position.
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated and acylated. The alkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate has been shown to yield a 1:1 mixture of the 1,4- and 1,5-isomers, highlighting the challenge of regioselectivity in N-alkylation. nih.gov The choice of reaction conditions, including the base and solvent, can influence the ratio of the resulting isomers. N-acylation can be achieved using acyl chlorides or anhydrides. However, under harsh conditions, acylation can lead to ring-opening of the imidazole. asianpubs.org
Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. For example, in halogenated nitroimidazoles, the halogen atom can be displaced by a nucleophile. acs.org
| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |
| Electrophilic Halogenation | Br₂/CHCl₃ or I₂/alkali | Substitution at the 5-position. |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Substitution at the 5-position. |
| N-Alkylation | Alkyl halide, base | Mixture of 1,4- and 1,5-isomers. |
| N-Acylation | Acyl chloride or anhydride | N-acylated product. |
Regioselective Synthesis and Isomer Control
Achieving regioselective synthesis and isomer control is a significant challenge in the preparation of substituted imidazoles, including this compound. The formation of the desired 4-substituted isomer often competes with the formation of the 5-substituted and other isomers.
Several classical named reactions for imidazole synthesis can be adapted for regioselective synthesis. The Marckwald synthesis , for instance, involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form a 2-mercaptoimidazole, which can then be desulfurized. tandfonline.com By carefully choosing the α-aminoketone precursor, this method can provide a specific substitution pattern.
The van Leusen imidazole synthesis can also be controlled to achieve regioselectivity. The reaction of α,β-unsaturated imines with TosMIC has been shown to produce 1,4-disubstituted imidazoles with high regioselectivity. A short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that proceeds with complete regioselectivity, allowing for the preparation of compounds that are difficult to access by other methods. ijarsct.co.insemanticscholar.org
The electronic properties of substituents on the starting materials can also direct the regiochemical outcome of the cyclization. For any substituent, whether electron-donating or electron-withdrawing, the 1,4-tautomer of a 4(5)-substituted imidazole generally predominates due to inductive effects. nih.gov This tautomeric preference can be exploited in subsequent reactions to achieve regioselective functionalization.
A study on the Schiff base condensates of amino acids with imidazole aldehydes demonstrated that isomeric control (2- vs. 4-substituted imidazoles) influences the aldimine-ketimine equilibrium. For 4-substituted imidazoles, both aldimine and ketimine products can be produced and isolated, suggesting that the substitution pattern can lock the molecule into a specific tautomeric form, which can be beneficial for subsequent regioselective reactions.
| Synthetic Approach | Key Features | Application to this compound Synthesis |
| Marckwald Synthesis | Utilizes α-aminoketones and cyanates/isothiocyanates. | Regioselective formation of the imidazole ring based on the structure of the α-aminoketone. |
| van Leusen Synthesis | Reaction of α,β-unsaturated imines with TosMIC. | High regioselectivity for 1,4-disubstituted imidazoles. |
| Substituent Effects | Electronic properties of substituents direct tautomerism and reactivity. | The electron-withdrawing nature of the carboxylate group can be used to direct further substitutions. |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazoles to develop more environmentally friendly and sustainable processes. These approaches focus on the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.
Green Solvents: The use of water as a solvent for imidazole synthesis has been explored. A one-pot synthesis of polysubstituted imidazoles from arylaldehydes in water, catalyzed by N-heterocyclic carbenes under microwave irradiation, has been reported. researchgate.net Ethyl lactate, a bio-based and biodegradable solvent, has also been successfully used for the Debus-Japp-Radziszewski reaction to produce imidazoles in good yields without the need for a catalyst. tandfonline.com Deep eutectic solvents (DESs) are another class of green solvents that have been employed for the synthesis of imidazole derivatives, often acting as both the solvent and the catalyst. nih.govresearchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazoles. tandfonline.comingentaconnect.comnih.govacs.org Microwave irradiation can significantly reduce reaction times, improve yields, and lead to cleaner reactions with easier work-up. Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of imidazole derivatives. nih.govnih.govresearchgate.netresearchgate.net Sonication can enhance reaction rates and yields, often under milder conditions than conventional heating.
Catalyst-Free and Recyclable Catalysts: Several catalyst-free methods for the synthesis of imidazoles have been developed. A one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate can proceed without a catalyst to give trisubstituted imidazoles. A [3+2] cyclization of vinyl azides with amidines also provides a catalyst-free route to 2,4-disubstituted imidazoles. acs.org When catalysts are necessary, the focus is on developing reusable and environmentally benign options. ZSM-11 zeolite, a reusable heterogeneous catalyst, has been shown to be effective for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. rsc.org Magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) have also been used as a recyclable catalyst for the synthesis of imidazole derivatives. researchgate.net
| Green Chemistry Approach | Description | Examples in Imidazole Synthesis |
| Green Solvents | Use of environmentally benign solvents. | Water, ethyl lactate, deep eutectic solvents (DESs). |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis of tri- and tetrasubstituted imidazoles. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Efficient synthesis of imidazolium salts and substituted imidazoles. |
| Catalyst-Free Synthesis | Reactions that proceed without a catalyst. | One-pot condensation of benzil, aldehydes, and ammonium acetate. |
| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused. | ZSM-11 zeolite, magnetic iron oxide nanoparticles (Fe₃O₄-MNPs). |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in developing efficient synthetic protocols for this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, the type of catalyst, and the control of temperature and pressure. These factors can significantly influence reaction rates, product yields, and purity.
The selection of an appropriate solvent is paramount in the synthesis of imidazole-4-carboxylates as it can influence reactant solubility, reaction kinetics, and the stability of intermediates and transition states. While comprehensive comparative studies on solvent effects specifically for the synthesis of this compound are not extensively documented, insights can be drawn from the synthesis of related imidazole derivatives.
Polar aprotic solvents such as acetonitrile are frequently employed in the synthesis of imidazole-4-carboxylates, particularly in microwave-assisted reactions. For instance, the one-pot synthesis of various 3-alkyl- and 3-arylimidazole-4-carboxylates has been successfully carried out in acetonitrile, leading to good yields nih.gov. Similarly, tetrahydrofuran (THF) has been used, although in some instances, its replacement with other solvents did not offer any advantage. For example, in the synthesis of certain imidazole-2(3H)-thiones, replacing THF with toluene or dichloromethane did not lead to an improvement in the reaction's progress mdpi.com.
Polar protic solvents like ethanol are also utilized, often in conjunction with specific catalysts. The use of an ethanol-water mixture has been reported in the synthesis of tetrasubstituted imidazole derivatives, highlighting the utility of aqueous solvent systems in certain synthetic strategies nih.gov. The choice between aprotic and protic solvents can depend on the specific reaction mechanism and the nature of the starting materials and reagents.
Solvent Selection in Imidazole Synthesis
| Solvent | Solvent Type | Typical Application/Observation | Reference |
|---|---|---|---|
| Acetonitrile | Polar Aprotic | Commonly used in microwave-assisted synthesis of imidazole-4-carboxylates. | nih.gov |
| Ethanol | Polar Protic | Used in multicomponent reactions, sometimes in combination with water. | nih.gov |
| Tetrahydrofuran (THF) | Polar Aprotic | Used in some imidazole syntheses, though not always optimal. | mdpi.com |
| Toluene | Nonpolar | Investigated as an alternative to THF with no observed improvement in a specific case. | mdpi.com |
| Dichloromethane (DCM) | Polar Aprotic | Investigated as an alternative to THF with no observed improvement in a specific case. | mdpi.com |
The choice of catalyst is a pivotal factor that can dramatically influence the efficiency and selectivity of the synthesis of this compound and its derivatives. A variety of catalysts, including acid catalysts and metal-based catalysts, have been explored.
Acid catalysts are commonly employed to facilitate the condensation reactions that form the imidazole ring. For instance, p-toluenesulfonic acid has been used as a catalytic amount in the synthesis of imidazole-4-carboxylates nih.gov. Lactic acid has also been reported to promote the formation of trisubstituted imidazoles under high-temperature, solvent-free conditions rsc.org.
Metal catalysts have also demonstrated efficacy in imidazole synthesis. Rhodium catalysts have been utilized in the synthesis of 5-sulfonamidoimidazoles from the reaction of 1,2,4-oxadiazole derivatives and 1-sulfonyl-1,2,3-triazoles rsc.org. Furthermore, copper-based catalysts , such as CuI and CuFe2O4 nanoparticles, have been employed in N-arylation of imidazoles and in multicomponent syntheses of tetrasubstituted imidazoles, respectively nih.gov. In some methodologies, a simple base like triethylamine (TEA) is used to facilitate the reaction, as seen in the microwave-assisted synthesis of imidazole-4-carboxylates from α-chloro hydrazones nih.gov.
The selection of an appropriate catalyst is often dependent on the specific synthetic route and the nature of the substrates.
Catalysts in the Synthesis of Imidazole Derivatives
| Catalyst | Catalyst Type | Application | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | Acid Catalyst | Used in the synthesis of imidazole-4-carboxylates. | nih.gov |
| Lactic acid | Acid Catalyst | Promotes the formation of trisubstituted imidazoles. | rsc.org |
| Rhodium Catalyst | Metal Catalyst | Synthesis of 5-sulfonamidoimidazoles. | rsc.org |
| Copper Iodide (CuI) | Metal Catalyst | N-arylation of imidazoles. | nih.gov |
| CuFe2O4 Nanoparticles | Metal Catalyst | Multicomponent synthesis of tetrasubstituted imidazoles. | nih.gov |
| Triethylamine (TEA) | Base | Used in microwave-assisted synthesis from α-chloro hydrazones. | nih.gov |
Temperature and pressure are critical physical parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. These parameters directly impact reaction rates, and in the case of volatile reactants or solvents, the pressure within the reaction vessel.
In conventional heating methods, reactions are often conducted at the reflux temperature of the chosen solvent. However, for more controlled and often accelerated reactions, microwave synthesis is employed, which allows for precise temperature and pressure regulation. For instance, in the microwave-assisted synthesis of imidazole-4-carboxylates, reactions have been carried out at temperatures ranging from 120 °C to 150 °C nih.govnih.gov. In a specific protocol, a reaction mixture in a sealed microwave glass vial was heated to 150 °C for 20 minutes to yield the desired imidazole-4-carboxylate nih.gov. Another solvent-free microwave-assisted synthesis of imidazole derivatives was conducted by heating the reactants to 120 °C over a period of 1 minute nih.gov.
The ability to rapidly heat the reaction mixture to a specific temperature and maintain it under controlled pressure is a key advantage of microwave synthesis, often leading to significantly reduced reaction times and improved yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including this compound and its derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods .
A one-pot, microwave-assisted synthesis of diversely functionalized imidazole-4-carboxylates has been developed, which proceeds via the 1,5-electrocyclization of azavinyl azomethine ylides. In this method, 1,2-diaza-1,3-dienes are treated with primary amines and aldehydes and subjected to microwave irradiation. For example, a mixture in acetonitrile in a sealed microwave glass vial is heated at 150 °C for 20 minutes to afford the target imidazole-4-carboxylates in good yields nih.gov.
In another example, the synthesis of 1-substituted-4-imidazolecarboxylates was performed under microwave irradiation, resulting in high yields and chemical purity researchgate.net. The synthesis of imidazole-4-carboxylic acids has also been achieved in a microwave reactor with reaction times as short as 15 minutes at 220 °C in dimethoxyethane researchgate.net. The use of solvent-free conditions in microwave-assisted synthesis further enhances the green credentials of this methodology nih.govniscpr.res.in.
Examples of Microwave-Accelerated Synthesis of Imidazole-4-Carboxylate Derivatives
| Product Type | Reaction Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Alkyl- and 3-Arylimidazole-4-carboxylates | 150 °C, 20 min | Acetonitrile | Good | nih.gov |
| 1-Substituted-4-imidazolecarboxylates | Microwave Irradiation | Not specified | High | researchgate.net |
| Imidazole-4-carboxylic acids | 220 °C, 15 min | Dimethoxyethane | Not specified | researchgate.net |
| Aryl Imidazoles | 1000 W, 12-16 min | Solvent-free (activated silica gel) | Not specified | niscpr.res.in |
Coordination Chemistry of Methyl 4 Imidazolecarboxylate and Analogues
Ligand Properties and Binding Modes
Methyl 4-imidazolecarboxylate features two principal sites for coordination: the pyridine-like nitrogen atom (N3) within the imidazole (B134444) ring and the carbonyl oxygen atom of the ester functionality. This dual nature allows for a variety of coordination behaviors, which can be modulated by factors such as the specific metal ion, the reaction stoichiometry, and the presence of competing ligands or solvent molecules.
While definitive crystal structures illustrating the bidentate coordination of this compound through both its ester oxygen and imidazole nitrogen are not extensively reported, this binding mode is theoretically feasible. In analogous systems that feature ligands with both N-heterocyclic and carboxylate or ester functionalities, bidentate and bridging coordination modes are well-established. For this compound to act as a bidentate ligand, it would chelate to a single metal center, thereby forming a stable five-membered ring. Spectroscopic methods, particularly infrared (IR) spectroscopy, can offer evidence for such an interaction. A discernible shift of the C=O stretching frequency to a lower wavenumber in the IR spectrum of a metal complex, when compared to the spectrum of the free ligand, would strongly suggest the participation of the ester oxygen in the coordination sphere.
The most prevalent binding mode for imidazole and its derivatives is monodentate coordination, occurring through the pyridine-like nitrogen atom of the imidazole ring. In this arrangement, the ligand functions as a simple N-donor, analogous to pyridine. The vast number of crystal structures determined for transition metal complexes with various substituted imidazoles overwhelmingly demonstrates this monodentate behavior. For instance, in a series of cadmium(II) complexes with the analogous ligand 5-methyl-4-imidazolecarboxaldehyde, coordination to the cadmium ion occurs exclusively through the imidazole nitrogen atom. rsc.orgmostwiedzy.pl This is the anticipated primary coordination mode for this compound, especially in scenarios where the coordination sphere of the metal ion is readily satisfied by other strongly coordinating anions or solvent molecules.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating imidazole-based ligands is generally straightforward, typically involving the reaction of the desired ligand with a metal salt in an appropriate solvent. The resulting complexes are then subjected to a suite of analytical and spectroscopic techniques to elucidate their structure, composition, and properties.
A broad spectrum of transition metal complexes with various imidazole derivatives has been successfully synthesized and characterized, providing a solid foundation for understanding the potential complexation behavior of this compound.
Cu(II) Complexes: Copper(II) complexes featuring imidazole ligands frequently adopt square planar or distorted octahedral geometries. A notable study on five new copper(II) complexes with imidazole derivatives, including 4-methylimidazole (B133652), revealed the formation of both square-pyramidal and distorted octahedral structures. nih.gov
Co(II) Complexes: Cobalt(II) complexes with imidazole-based ligands exhibit a range of geometries, most commonly tetrahedral and octahedral. For instance, three novel Co(II) complexes with imidazole, 2-methylimidazole (B133640), and 2-ethylimidazole (B144533) have been reported to possess distorted trigonal bipyramid and octahedral stereochemistries. mdpi.com
Ni(II) Complexes: Nickel(II) complexes with imidazole-containing ligands are predominantly octahedral. The electronic spectra of Ni(II) complexes with ligands such as 2-(2-pyridyl)imidazole are characteristic of an octahedral coordination environment. kyoto-u.ac.jp
Cd(II) Complexes: A number of cadmium(II) complexes with imidazole derivatives have been synthesized and their structures determined, often revealing tetrahedral or octahedral coordination. A series of four distinct Cd(II) complexes with 5-methyl-4-imidazolecarboxaldehyde showcased varied coordination environments. rsc.orgmostwiedzy.pl
Mn(II) Complexes: Manganese(II) complexes with imidazole ligands are well-known, with high-spin octahedral geometries being the most common. The electronic spectrum of a Mn(II) complex with a novel azo imidazole derivative was consistent with an octahedral geometry. mostwiedzy.pl
Fe(III) Complexes: The synthesis and characterization of iron(III) complexes with imidazole-containing ligands have been documented. For example, the reaction of methyl-2-pyridyl ketone with iron(III) chloride hexahydrate in different solvents resulted in the formation of polynuclear Fe(III) complexes. rsc.org
Zn(II) Complexes: Zinc(II) complexes with imidazole and 2-methylimidazole have been prepared and structurally elucidated, typically featuring a distorted tetrahedral coordination geometry around the zinc ion. nih.govnih.gov
The general synthetic strategy for these complexes involves the reaction of the appropriate metal salt (such as a chloride, nitrate (B79036), or acetate) with the imidazole ligand in a solvent like ethanol, methanol (B129727), or water. The resulting solid complexes are typically isolated by filtration and can be further purified by recrystallization.
A variety of techniques are employed to characterize these complexes:
| Technique | Information Provided |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
| Infrared (IR) Spectroscopy | Elucidates the coordination of the ligand to the metal ion by monitoring shifts in the vibrational frequencies of key functional groups (e.g., the C=N of the imidazole ring and the C=O of the ester). |
| UV-Vis Spectroscopy | Provides insights into the electronic structure and coordination geometry of the central metal ion by analyzing d-d electronic transitions and charge-transfer bands. |
| X-ray Crystallography | Determines the precise three-dimensional atomic arrangement of the complex in the solid state, including detailed information on bond lengths, bond angles, and the overall coordination geometry. |
| Magnetic Susceptibility | Aids in determining the oxidation state and spin state of the metal ion within the complex. |
| Molar Conductivity | Differentiates between electrolytic and non-electrolytic complexes in a given solvent. |
The identity of the central metal ion exerts a profound influence on the electronic structure of the resulting complex, a phenomenon that is readily observable in the electronic absorption spectra. The d-d transitions in the UV-Vis spectra, in particular, are characteristic of the specific metal ion and its coordination environment.
Co(II) (d7): Octahedral Co(II) complexes typically display three spin-allowed transitions in their electronic spectra, while tetrahedral Co(II) complexes have characteristic absorption bands in the visible and near-infrared regions. The electronic spectra of Co(II) complexes with imidazole derivatives have been instrumental in deducing their geometries. mdpi.comjetir.org
Ni(II) (d8): Octahedral Ni(II) complexes generally exhibit three spin-allowed d-d transitions. The energies of these bands can be utilized to calculate important ligand field parameters. The electronic spectra of Ni(II) complexes with a variety of imidazole-containing ligands have been the subject of numerous studies. kyoto-u.ac.jpneliti.comijsdr.org
Cu(II) (d9): Owing to the Jahn-Teller effect, Cu(II) complexes rarely adopt a perfectly regular octahedral geometry. Consequently, their electronic spectra are typically characterized by a single broad and often asymmetric band.
Mn(II) (d5, high-spin): In high-spin Mn(II) complexes, the d-d transitions are spin-forbidden, resulting in very weak absorption bands. Their electronic spectra are frequently dominated by more intense charge-transfer bands. researchgate.net
Fe(III) (d5, high-spin): Similar to Mn(II), the d-d transitions in high-spin Fe(III) complexes are spin-forbidden and of low intensity.
Computational methods, such as Density Functional Theory (DFT), are also powerful tools for gaining a deeper understanding of the electronic structure and bonding within these complexes. For instance, theoretical studies on dacarbazine, an imidazole-carboxamide derivative, have shown that complexation with Cu(II) and Co(II) significantly alters the electronic charge distribution within the imidazole ring. researchgate.net
In general, for imidazole complexes, the imidazole ligand can be displaced by other ligands that form more stable bonds with the metal center. The strength of the metal-imidazole bond is influenced by both the basicity of the imidazole nitrogen and the nature of the metal ion. Solution-based techniques, such as UV-Vis spectrophotometric titrations, are commonly employed to determine the stability constants of complexes and to investigate ligand exchange equilibria. For example, the stability of Cd(II) complexes with 5-methyl-4-imidazolecarboxaldehyde in solution has been verified through UV-Vis studies. rsc.orgmostwiedzy.pl
Structural Diversity in Coordination Compounds
The coordination of this compound and its analogues to metal centers gives rise to a variety of geometric configurations, largely influenced by the nature of the metal ion, the counter-anions, and the stoichiometry of the reaction. Research on the closely related ethyl 5-methyl-4-imidazolecarboxylate (emizco) ligand provides significant insight into the expected structural diversity. The primary geometries observed include square planar, octahedral (in both cis- and trans-isomers), and square pyramidal configurations. nih.gov
Square Planar Geometries
Square planar geometry is a common coordination environment for d⁸ metal ions like Cu(II). In the context of imidazolecarboxylate ligands, this geometry is exemplified by complexes such as [Cu(mizco)₂]·0.5H₂O, where 'mizco' is the hydrolyzed carboxylic acid form of emizco. nih.gov Another example is the Cu(emizco)₄₂ complex, which also displays a square planar arrangement. nih.gov In these structures, the metal center is typically coordinated by the nitrogen and oxygen atoms of the imidazolecarboxylate ligands in a plane.
| Compound | Metal Ion | Key Structural Features |
|---|---|---|
| Cu(emizco)₄₂ nih.gov | Cu(II) | Four emizco ligands coordinating in a square planar fashion around the copper center. |
| [Cu(mizco)₂]·0.5H₂O nih.gov | Cu(II) | Square planar geometry achieved with the hydrolyzed carboxylate ligand. |
Octahedral Geometries (cis- and trans-isomers)
Octahedral geometry is frequently observed in coordination compounds of this compound analogues with various transition metals. Both cis- and trans-isomers are possible, and their formation can be directed by the choice of counter-anion.
The nitrate anion tends to favor the formation of centrosymmetric trans-octahedral complexes. scielo.org.mx In these compounds, two bidentate imidazolecarboxylate ligands occupy the equatorial plane, with two other ligands (often water molecules) in the axial positions. scielo.org.mx Examples include trans-Co(emizco)₂(H₂O)₂₂, trans-Ni(emizco)₂(H₂O)₂₂, and trans-Cd(emizco)₂(H₂O)₂₂. researchgate.net
Conversely, halide ions like bromide tend to promote the formation of cis-octahedral geometries. scielo.org.mx In these arrangements, the two imidazolecarboxylate ligands are adjacent to each other. An example of this is cis-[Cd(emizco)₂Br₂]. researchgate.net The stabilization of either the cis or trans isomer is largely driven by steric factors. scielo.org.mx
| Compound | Isomer | Metal Ion | Counter-ion | Coordination Environment |
|---|---|---|---|---|
| trans-Co(emizco)₂(H₂O)₂₂ researchgate.net | trans | Co(II) | NO₃⁻ | Two emizco ligands in the equatorial plane and two water molecules in axial positions. |
| trans-Ni(emizco)₂(H₂O)₂₂ researchgate.net | trans | Ni(II) | NO₃⁻ | Two emizco ligands in the equatorial plane and two water molecules in axial positions. |
| cis-[Cd(emizco)₂Br₂] researchgate.net | cis | Cd(II) | Br⁻ | Two emizco ligands and two bromide ions in a cis arrangement. |
| trans-Cu(emizco)₂(H₂O)₂₂ nih.gov | trans | Cu(II) | NO₃⁻ | Stabilizes the trans-octahedral isomer. |
Square Pyramidal Geometries
Five-coordinate square pyramidal geometries are also observed in the coordination chemistry of imidazolecarboxylate analogues. An example is the complex [Cu(emizco)Cl₂], which features a pentacoordinated square pyramidal metal center. nih.gov In such complexes, the metal ion is coordinated to four donor atoms in the basal plane and one donor atom in the apical position. The stereochemistry of the copper ion in a complex with 4-methylimidazole and methacrylate (B99206) was also found to be square-pyramidal. researchgate.net
Supramolecular Architectures and Self-Assembly in Metal Complexes
The metal complexes of this compound and its analogues can further organize into higher-order supramolecular architectures through non-covalent interactions. These interactions, primarily hydrogen bonding and π-stacking, play a crucial role in the self-assembly of these complexes in the solid state, leading to the formation of one-, two-, or three-dimensional networks. scielo.org.mxresearchgate.net
Hydrogen Bonding Interactions
Hydrogen bonding is a dominant force in the supramolecular assembly of these coordination compounds. The imidazole ring, with its N-H donor group, and the carboxylate moiety, with its oxygen acceptors, are prime sites for hydrogen bond formation. Additionally, coordinated water molecules and counter-anions can participate in extensive hydrogen-bonding networks.
| Complex Type | Interacting Species | Resulting Architecture |
|---|---|---|
| trans-octahedral nitrate complexes researchgate.net | Nitrate anions, ligand N-H, coordinated water | 3D supramolecular network |
| cis-octahedral halide complex researchgate.net | Ligand N-H, halide ions | 2D pleated sheet |
| Dicopper(II) complex with imidazole mdpi.comugr.es | (Imidazole)N-H···O(carboxylate) | Pillared 3D-network |
π-Stacking Interactions
The aromatic imidazole rings of the ligands can engage in π-stacking interactions, further contributing to the stability and dimensionality of the supramolecular structure. These interactions involve the face-to-face or offset stacking of the imidazole rings of neighboring complex units.
In the cis-octahedral halide complexes of emizco, intermolecular π-stacking, in conjunction with hydrogen bonding, contributes to the formation of a 2D pleated sheet arrangement. researchgate.netscielo.org.mx Similarly, in a dicopper(II) complex involving imidazole and EDTA, antiparallel π–π stacking between symmetry-related pairs of imidazole ligands connects layers into a 3D network. mdpi.comugr.es The presence of π-π stacking interactions is also noted in the crystal packing of cadmium(II) complexes with 5-methyl-4-imidazolecarboxaldehyde. mostwiedzy.pl
Compound Names
| Abbreviation/Trivial Name | Systematic Name |
|---|---|
| This compound | Methyl 1H-imidazole-4-carboxylate |
| emizco | Ethyl 5-methyl-4-imidazolecarboxylate |
| mizco | 5-methyl-4-imidazolecarboxylic acid |
| EDTA | Ethylenediaminetetraacetic acid |
2D and 3D Supramolecular Arrangements
The ability of imidazole-based ligands to form extended supramolecular architectures through coordination with metal ions is a subject of significant interest in crystal engineering. While comprehensive studies focusing solely on this compound are limited, extensive research on its close analogue, ethyl-5-methyl-4-imidazolecarboxylate (emizco), provides profound insights into the formation of two-dimensional (2D) and three-dimensional (3D) supramolecular arrangements. The structural diversity of these arrangements is heavily influenced by the choice of metal ion, the counter-anions present, and the specific intermolecular interactions at play, such as hydrogen bonding and π-π stacking.
In the case of transition metal complexes with emizco, the geometry of the coordination sphere and the nature of the counter-anion are critical in directing the assembly of the supramolecular structure. For instance, trans-octahedral complexes of emizco with cobalt(II), nickel(II), and cadmium(II) nitrates have been shown to form robust 3D supramolecular networks. These 3D arrangements are primarily stabilized by an extensive network of hydrogen bonds involving the nitrate anions, the N-H group of the imidazole ring, and coordinated water molecules.
Conversely, when a halide anion such as bromide is used, a different structural motif emerges. A cis-octahedral cadmium-emizco bromide complex has been observed to form a 2D pleated sheet arrangement. This 2D structure is stabilized by a combination of intermolecular π-π stacking interactions between the imidazole rings of adjacent ligands and hydrogen bonding involving the bromide anions. This demonstrates that the counter-anion can effectively direct the assembly process, leading to either 2D or 3D structures.
The key intermolecular interactions responsible for the formation of these supramolecular structures are summarized in the table below, based on studies of the analogue ethyl-5-methyl-4-imidazolecarboxylate.
| Complex | Geometry | Supramolecular Arrangement | Key Stabilizing Interactions |
|---|---|---|---|
| trans-Co(emizco)₂(H₂O)₂₂ | trans-Octahedral | 3D Network | Hydrogen bonding (nitrate, ligand N-H, coordinated H₂O) |
| trans-Ni(emizco)₂(H₂O)₂₂ | trans-Octahedral | 3D Network | Hydrogen bonding (nitrate, ligand N-H, coordinated H₂O) |
| trans-Cd(emizco)₂(H₂O)₂₂ | trans-Octahedral | 3D Network | Hydrogen bonding (nitrate, ligand N-H, coordinated H₂O) |
| cis-[Cd(emizco)₂Br₂] | cis-Octahedral | 2D Pleated Sheet | Intermolecular π-π stacking, Halide-hydrogen bonding |
Catalytic Applications of Metal Complexes
Metal complexes incorporating imidazole-based ligands are recognized for their catalytic activity in a variety of organic transformations, largely due to the ability of the imidazole moiety to stabilize different oxidation states of the metal center and facilitate substrate binding. While specific catalytic applications of this compound complexes are not extensively documented, the broader family of imidazole and imidazolecarboxylate complexes has demonstrated significant potential, particularly in oxidation reactions.
One area of application is in mimicking the activity of oxidase enzymes. For example, a complex of copper with imidazole-2-carboxaldehyde has been shown to possess oxidase-like activity, catalyzing the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) in the absence of hydrogen peroxide. nih.gov This activity is attributed to the copper center, which is activated by the coordinating imidazole ligand. nih.gov Such biomimetic catalysts are of interest for their potential use in biosensors and other analytical applications. nih.gov
The table below summarizes the catalytic applications of representative metal complexes with imidazole-based ligands.
| Metal Complex | Ligand Type | Catalytic Reaction | Application |
|---|---|---|---|
| Copper(II) Complex | Imidazole-2-carboxaldehyde | Oxidation of TMB | Oxidase mimic for colorimetric detection |
| Cobalt(II), Nickel(II), Copper(II), Zinc(II) Complexes | Imidazole | Oxidation of Styrene | Industrial chemical synthesis |
Biological and Medicinal Research Applications of Methyl 4 Imidazolecarboxylate Derivatives Excluding Dosage/administration
Pharmacological Activity Studies
The imidazole (B134444) ring is a crucial structural component in many biologically active molecules, both natural and synthetic. d-nb.info Its derivatives have been investigated for a wide range of therapeutic applications. d-nb.infoontosight.ai
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of methyl 4-imidazolecarboxylate derivatives. In one study, 4-amino- and 4-[(4-chlorobenzoyl)amino]-1-methylimidazole N-substituted 5-carboxamides were synthesized and evaluated for their influence on cellular immune and inflammatory responses. benthamdirect.com The anti-inflammatory activity of 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide was confirmed in vivo using a carrageenan-induced edema test. benthamdirect.comingentaconnect.com This compound demonstrated notable anti-inflammatory properties, comparable to the reference drug ibuprofen (B1674241). benthamdirect.comresearchgate.net
Another study focused on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govresearchgate.net The anti-inflammatory activity of these synthesized compounds was evaluated using the carrageenan-induced rat paw edema test. nih.gov The results indicated that several of the synthesized compounds, particularly those in the oxadiazole and triazole series, exhibited significant anti-inflammatory responses. researchgate.net For instance, compounds 8, 9, and 11-13 showed a significant reduction in paw edema. nih.gov Interestingly, the study found that the introduction of either electron-donating or electron-withdrawing groups on the para position of the phenyl ring had a detrimental effect on anti-inflammatory activity. nih.gov
It has also been noted that some imidazole derivatives can modulate cellular immune responses, which contributes to their anti-inflammatory effects.
Analgesic Effects
The analgesic potential of this compound derivatives has also been a subject of investigation. A study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles assessed their analgesic activity using the writhing test in mice. nih.gov Several of the synthesized compounds, including 8, 9, 11-13, and 15, demonstrated significant antinociceptive effects. nih.gov The study suggested that for the triazole derivatives, the presence of both electron-withdrawing and electron-donating substituents on the para position of the phenyl moiety could enhance analgesic activity. nih.gov
In a separate investigation, N-(3-chloro-4-methylphenyl)-5-methyl-4-imidazolecarboxamide was found to have an analgesic action 1.5 times that of aspirin. google.com Furthermore, research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related heterocyclic compound, revealed that its monoclinic form is a potent analgesic and anti-inflammatory agent. researchgate.net
Anticancer Research and Antitumor Activity
The imidazole scaffold is a promising framework for the development of novel anticancer agents. nih.govnih.gov Derivatives of this compound have been explored for their antitumor properties, with research focusing on their ability to inhibit cancer cell growth and interact with molecular targets.
Numerous studies have demonstrated the anti-proliferative effects of this compound derivatives against various cancer cell lines.
In one study, novel imidazole derivatives were evaluated for their anti-leukemic properties against NB4 (an acute promyelocytic leukemia cell line) and K562 (a chronic myeloid leukemia cell line) cells. nih.gov All four tested imidazole derivatives were found to interfere with the proliferation of NB4 cells, with one derivative, L-7, also showing anti-proliferative activity against K562 cells. nih.gov The anti-proliferative effect of these derivatives was associated with the induction of apoptosis. nih.gov
Another study investigated the cytotoxic activity of coordination compounds of cobalt(II), copper(II), and zinc(II) with heterocyclic ester derivatives, including ethyl 4-methyl-5-imidazole-carboxylate (emizco). researchgate.net The study found that the copper(II) compounds with a sulfone phenyl derivative were the most active against HeLa (cervix-uterine), MCF-7 (breast), HCT-15 (colon), and PC3 (prostate) human carcinoma cell lines. researchgate.net
Furthermore, a series of five novel copper(II) complexes with imidazole derivatives were synthesized and tested against B16 murine melanoma cells. mdpi.com All the complexes inhibited the melanoma cells in the micromolar range, with the complex containing 2-isopropylimidazole (B115234) being the most active. mdpi.comresearchgate.net
Table 1: Antiproliferative Activity of Imidazole Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Imidazole derivative L-7 | NB4 (APL), K562 (CML) | Reduced proliferation, induced apoptosis | nih.gov |
| Other imidazole derivatives (L-4, R-35, R-NIMO4) | NB4 (APL) | Interfered with proliferation, induced apoptosis | nih.gov |
| Copper(II) compounds with sulfone phenyl derivative | HeLa, MCF-7, HCT-15, PC3 | Cytotoxic activity | researchgate.net |
| Copper(II) complex with 2-isopropylimidazole | B16 murine melanoma | Inhibition of cell growth | mdpi.com |
| Gold(I) imidazole derivatives II8a-b | A2780cisR ovarian cancer | Good inhibitory activity | nih.gov |
| Iodine-substituted dimethoxyphenyl imidazole gold(I) compound II15 | HepG2, SMMC-7721, Hep3B (HCC) | More cytotoxic than cisplatin | nih.gov |
The anticancer activity of imidazole derivatives is often linked to their interaction with crucial cellular components like DNA and enzymes.
Research has shown that some imidazole-based supramolecular complexes can inhibit tumor growth by interacting with DNA. nih.gov For instance, a 2,4-dichlorobenzyl derivative was found to bind to both DNA and Staphylococcus aureus sortase A. nih.gov The interaction of copper(II) carboxylate complexes with calf thymus DNA has been investigated, revealing a non-intercalative mode of interaction. researchgate.net Comet assays have demonstrated that some complexes can damage DNA, leading to apoptosis. researchgate.net
Inhibition of key enzymes is another mechanism of action. Gold(I) imidazole derivatives have been shown to strongly inhibit the activity of cytoplasmic thioredoxin reductase (TrxR1). nih.gov Furthermore, a study on myeloid leukemia cells revealed that imidazole derivatives led to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway, such as c-Myc, Axin2, and EYA3. nih.gov
Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective anticancer drugs. Several studies have provided insights into the SAR of this compound derivatives.
For a series of 7-aminooxazolo[5,4-d]pyrimidines, it was found that changes in substituents at position 7 resulted in varying degrees of biological activity. mdpi.com The most active compounds possessed lipophilic chains with five linearly arranged non-hydrogen atoms. mdpi.com
In another study on benzimidazole (B57391) derivatives, the placement of a benzene (B151609) sulfonyl group on the benzimidazole nitrogen enhanced anticancer activity. nih.gov Additionally, the inclusion of 2,5-dimethyl, 4-methyl, and 4-methoxy groups on the phenylsulfonyl ring increased potency. nih.gov
For 3-indolyl compounds, derivatives with bulky groups at other positions on the indole (B1671886) ring system displayed reduced activity, while substitution with a methyl group at the 4-position of the indole resulted in a marked increase in antiproliferative activity. nih.gov
A study on 1,5-diaryl-1H-imidazole-4-carboxylic acids and their carbohydrazide (B1668358) derivatives highlighted the importance of the carboxylic acid or carbohydrazide moiety for their inhibitory activity against the interaction between LEDGF/p75 and HIV-1 integrase, a target with implications for cancer therapy. mdpi.com
Immunomodulatory Properties
Certain derivatives of this compound have shown notable immunomodulatory and anti-inflammatory properties. For instance, a study on 4-amino- and 4-[(4-chlorobenzoyl)amino]-1-methylimidazole N-substituted 5-carboxamides revealed their significant influence on cellular immune and inflammatory responses when compared to reference drugs like ibuprofen and leflunomide. acs.orgresearchgate.netmdpi.com One particular derivative, 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide, demonstrated in vivo anti-inflammatory activity in a carrageenan-induced edema test. acs.orgresearchgate.net Replacing an isothiazole (B42339) core with an imidazole one in a similar compound resulted in considerably lower toxicity while retaining its anti-inflammatory and immunotropic properties. acs.orgresearchgate.net
Furthermore, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), a related imidazole derivative, has been identified as a novel immunomodulator. nih.gov In studies related to experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis, AICAR demonstrated both prophylactic and therapeutic effects. nih.gov Its anti-inflammatory action was linked to the inhibition of antigen-specific T-cell responses and the suppression of pro-inflammatory Th1-type cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com Concurrently, it promoted the production of anti-inflammatory Th2-type cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov
| Compound | Observed Immunomodulatory Effect | Reference |
| 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide | Confirmed in vivo anti-inflammatory activity. | acs.orgresearchgate.net |
| 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) | Inhibition of Th1 cytokines (IFN-γ, TNF-α) and induction of Th2 cytokines (IL-4, IL-10). | nih.gov |
Enzyme Inhibition Studies (e.g., Dehydrogenases, Catalase)
This compound and its derivatives have been identified as inhibitors of various enzymes. acs.org Specifically, this compound has been shown to inhibit the activity of dehydrogenases and catalase. acs.org The inhibition of catalase, an enzyme crucial for breaking down hydrogen peroxide, is suggested to occur through a bidentate binding mechanism with the enzyme's active site. acs.org
Research into other imidazole derivatives has provided more specific inhibitory data. For example, certain nitroimidazole derivatives have been shown to inhibit soybean lipoxygenase, with some achieving IC50 values as low as 4.7 μM. In another study, novel imidazole derivatives were synthesized as inhibitors of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), with some compounds showing high potency and selectivity for one of the two isoforms. researchgate.net For instance, some imidazole-dioxolanes were selective for the HO-1 isozyme. researchgate.net Additionally, asymmetric imidazole-4,5-dicarboxamide derivatives have been evaluated as inhibitors of the SARS-CoV-2 main protease, with one compound, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, exhibiting an IC50 of 4.79 ± 1.37 μM. researchgate.net
| Enzyme Target | Inhibitor Class/Compound | Inhibitory Activity (IC50/Effect) | Reference |
| Dehydrogenases | This compound | Inhibits activity | acs.org |
| Catalase | This compound | Inhibits activity, proposed bidentate binding | acs.org |
| Soybean Lipoxygenase | Nitroimidazole derivatives | IC50 as low as 4.7 μM | |
| Heme Oxygenase-1 (HO-1) | Imidazole-dioxolane derivatives | Selective inhibition | researchgate.net |
| SARS-CoV-2 Main Protease | N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | IC50 = 4.79 ± 1.37 μM | researchgate.net |
Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The structural scaffold of this compound is a key component in derivatives being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. acs.orgacs.org Research has focused on developing multi-targeted therapeutics that can address the complex and multifactorial nature of such diseases. acs.orgnih.govnih.gov
One promising area of research involves 1,5-diarylimidazoles, which have demonstrated microtubule-stabilizing activity. nih.govnih.gov Microtubule stabilization is a therapeutic strategy aimed at combating the pathological aggregation of tau protein, a hallmark of Alzheimer's disease. nih.gov Structure-activity relationship studies have shown that certain 1,5-diarylimidazole derivatives can induce an elevation in acetylated α-tubulin, a marker of stable microtubules, without causing a decrease in total α-tubulin levels. nih.govnih.gov In addition to their microtubule-stabilizing effects, these compounds have also been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are involved in neuroinflammation, another critical aspect of Alzheimer's pathology. acs.orgnih.govnih.gov Several of these multi-targeted imidazole derivatives are brain-penetrant and show balanced in vitro activity in the low micromolar range. acs.orgnih.govnih.gov
Antibacterial and Antifungal Potential
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. researchgate.net Various studies have reported the antibacterial and antifungal activities of newly synthesized imidazole-containing compounds. researchgate.net
For instance, certain imidazolopeptides have exhibited potent antifungal activity against pathogenic fungi such as Candida albicans, and the dermatophytes Trichophyton mentagrophytes and Microsporum audouinii, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 μg/ml. researchgate.net These compounds also showed moderate activity against the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net
In another study, novel naphthalen-2-acyl imidazolium (B1220033) salts, particularly 1,4-dialkoxy derivatives, displayed prominent anti-Candida activity with MIC values between 3.125 and 6.26 μg/mL. One of the most potent compounds in this series was significantly more effective than the reference drug miconazole (B906) against Candida species. Furthermore, some nitroimidazole derivatives have shown potent antibacterial activity against resistant bacterial strains in vitro. Research on silver complexes of N-heterocyclic carbenes derived from amino acids also revealed a clear structure-antimicrobial effect relationship against Gram-negative bacteria like E. coli and P. aeruginosa, with the antimicrobial activity decreasing as the steric bulk of the alkyl group on the ligand increased.
| Compound Class/Derivative | Microorganism | Antimicrobial Activity (MIC) | Reference |
| Imidazolopeptides | Candida albicans, Trichophyton mentagrophytes, Microsporum audouinii | 6 - 12.5 μg/ml | researchgate.net |
| Imidazolopeptides | Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate activity | researchgate.net |
| 1,4-Dialkoxy-naphthalen-2-acyl imidazolium salts | Candida spp. | 3.125 - 6.26 μg/mL | |
| Nitroimidazole derivatives | Resistant bacterial strains | Potent in vitro activity | |
| Silver (I) NHC complexes | E. coli, P. aeruginosa | Activity dependent on ligand structure |
Mechanism of Action at a Molecular Level
The diverse biological activities of this compound derivatives can be attributed to their interactions with specific molecular targets and their ability to coordinate with metal ions within biological systems.
Interaction with Specific Molecular Targets
At the molecular level, these imidazole derivatives have been shown to interact with and inhibit the function of various key proteins and enzymes. For example, in the context of antiviral research, certain 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been identified as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov This inhibition is crucial as the interaction is essential for viral replication. Docking studies have suggested that these compounds bind to the LEDGF/p75 binding site on HIV-1 integrase.
In the realm of antibacterial research, some imidazole derivatives are believed to exert their effects by inhibiting enzymes involved in key metabolic pathways of bacteria. nih.gov Similarly, the anticancer potential of some derivatives is linked to their ability to target metabolic pathways involved in cell proliferation. More specifically, asymmetric imidazole-4,5-dicarboxamide derivatives have been shown to act as competitive inhibitors of the SARS-CoV-2 main protease, indicating direct interaction with the enzyme's active site. researchgate.net
Coordination with Metal Ions in Biological Systems
The imidazole ring, a core component of these derivatives, is known to be an effective ligand for a variety of metal ions. nih.gov This coordination ability plays a significant role in their biological activity. For instance, ethyl 4-methyl-5-imidazolecarboxylate can form coordination compounds with cobalt(II) ions, which in turn inhibit photosynthetic electron flow and ATP synthesis. nih.govnih.gov
Role as Building Blocks in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various compounds with therapeutic potential. arborpharmchem.comchemimpex.com Its imidazole core is a prevalent feature in many biologically active molecules. ajrconline.org
Synthesis of Imidazole-containing Drug Candidates
The structural framework of this compound serves as a foundational component for constructing more complex drug candidates. Researchers utilize this compound in the development of novel drugs, including antifungal agents and other therapeutics. chemimpex.com Its utility as a building block is evident in the synthesis of anticancer drugs. arborpharmchem.com For instance, derivatives of this compound have been investigated as potential inhibitors of the HIV-1 integrase and host LEDGF/p75 interaction. mdpi.com The synthesis of these potential drug candidates often involves the initial creation of 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates through cycloaddition reactions. mdpi.com
Furthermore, this compound and its analogs are used to create new anti-inflammatory and analgesic agents. For example, 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester is a starting point for synthesizing various imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net This process typically involves converting the ester to a hydrazide, which is then cyclized to form the target heterocyclic compounds. researchgate.netnih.gov
Derivatization to Enhance Bioactivity or Solubility
Chemical modification of the this compound scaffold is a common strategy to improve the biological activity and physicochemical properties of the resulting compounds. ajrconline.org The ester group, for instance, can be hydrolyzed to a carboxylic acid, a key step that can influence the molecule's behavior and potential as a prodrug.
One approach to enhance bioactivity is the introduction of different functional groups to the imidazole ring. For example, the synthesis of 4-amino- and 4-[(4-chlorobenzoyl)amino]-1-methylimidazole N-substituted 5-carboxamides from 4-amino-1-methyl-5-imidazolecarboxylic acid has been explored. benthamdirect.comresearchgate.netingentaconnect.com These modifications have led to compounds with notable effects on cellular immune and inflammatory responses. benthamdirect.comresearchgate.netingentaconnect.com
Improving water solubility and bioavailability is another critical aspect of drug development. For some imidazole derivatives that suffer from poor solubility, the introduction of moieties like an alkyl sulfonate group has been shown to enhance water solubility and, consequently, improve their anticancer bioactivities. mdpi.com Similarly, forming supramolecular complexes, for instance with cyclodextrins, can improve the water solubility and bioavailability of imidazole-based drugs. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
A variety of laboratory and animal-based studies are employed to assess the biological effects of this compound derivatives.
In Vitro Evaluation:
Anticancer Activity: The cytotoxic effects of new imidazole derivatives are often tested against various cancer cell lines. For example, the activity of certain imidazolone (B8795221) derivatives has been evaluated against Hep3B and HeLa cells, with IC50 values determined to quantify their potency. mdpi.com
Antimicrobial Activity: The disc diffusion method is a common technique used to screen for antimicrobial activity against a panel of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger). researchgate.net
Enzyme Inhibition: The imidazole ring is a known feature in many enzyme inhibitors. Assays are conducted to determine the ability of these compounds to inhibit specific enzymes, such as those involved in metabolic pathways or viral replication, like HIV integrase.
Anti-inflammatory Activity: The influence of these compounds on cellular immune and inflammatory responses is assessed in vitro. benthamdirect.comresearchgate.netingentaconnect.com
In Vivo Evaluation:
Anti-inflammatory Activity: The carrageenan-induced paw edema test in rats is a standard model to confirm the anti-inflammatory properties of synthesized compounds in a living organism. benthamdirect.comresearchgate.netingentaconnect.comresearchgate.net
Analgesic Activity: The writhing test in mice is used to evaluate the pain-relieving effects of the derivatives. researchgate.netnih.gov
Lipid-Lowering Activity: In studies investigating potential treatments for hyperlipidemia, the Triton-WR-1339-induced hyperlipidemic Wistar rat model is utilized to assess the in vivo lipid-lowering efficacy of novel imidazole-5-carboxamide derivatives. researchgate.net
Table of Research Findings on this compound Derivatives
| Derivative Class | Biological Activity Investigated | Key Findings | In Vitro/In Vivo | Reference(s) |
| Imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Analgesic and Anti-inflammatory | Several derivatives showed significant analgesic and anti-inflammatory effects comparable to indomethacin. | In vivo | researchgate.netnih.gov |
| 4-[(4-chlorobenzoyl)amino]-1-methylimidazole N-substituted 5-carboxamides | Anti-inflammatory and Immunomodulatory | Demonstrated notable influence on cellular immune and inflammatory responses. | In vitro & In vivo | benthamdirect.comresearchgate.netingentaconnect.com |
| Zwitterionic Imidazolones | Anticancer | Introduction of an alkyl sulfonate moiety enhanced water solubility and anticancer activity against Hep3B and Hela cells. | In vitro | mdpi.com |
| Imidazole-based Supramolecular Complexes | Anticancer | Formation of complexes can improve water solubility and bioavailability. | N/A | nih.gov |
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 4-imidazolecarboxylate. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and, in specific mechanistic studies, ¹⁹⁵Pt.
Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within the this compound molecule. The spectrum typically displays four distinct signals corresponding to the different proton environments. The protons on the imidazole (B134444) ring, H-2 and H-5, appear as singlets or narrow doublets in the aromatic region of the spectrum. The chemical shift of the N-H proton often appears as a broad singlet, and its position can be highly dependent on the solvent and concentration. The methyl ester protons (-OCH₃) give rise to a sharp singlet in the upfield region.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| N-H | Variable (Broad) | Singlet (broad) |
| H-2 (imidazole) | ~7.8 - 8.2 | Singlet |
| H-5 (imidazole) | ~7.6 - 8.0 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, four signals are expected in a proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments. The carbonyl carbon of the ester group appears significantly downfield. The three carbons of the imidazole ring (C-2, C-4, and C-5) have distinct chemical shifts, and the methyl carbon of the ester group is observed at the highest field.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C=O (ester carbonyl) | ~160 - 165 |
| C-2 (imidazole) | ~135 - 140 |
| C-4 (imidazole) | ~125 - 135 |
| C-5 (imidazole) | ~115 - 125 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
In studies involving the coordination of this compound to platinum-containing compounds, ¹⁹⁵Pt NMR spectroscopy is an exceptionally powerful tool for elucidating reaction mechanisms. The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a high natural abundance (33.8%), making it well-suited for NMR studies. hmdb.ca
The key feature of ¹⁹⁵Pt NMR is its extremely wide chemical shift range, spanning over 13,000 ppm. hmdb.ca The precise chemical shift is highly sensitive to the oxidation state of the platinum, its coordination number, and the identity of the ligands in its coordination sphere. hmdb.capdx.edubldpharm.com Consequently, the substitution of a ligand on a platinum center with this compound results in a large and easily detectable change in the ¹⁹⁵Pt chemical shift. This sensitivity allows researchers to monitor the progress of a reaction, identify intermediate species, and distinguish between different isomers (e.g., cis vs. trans), thereby providing detailed mechanistic insights into ligand exchange and binding processes. hmdb.capdx.edu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopies are vibrational techniques that provide information about the functional groups present in a molecule. For this compound, these methods are particularly useful for identifying the key vibrational modes associated with the imidazole ring and the methyl ester group.
The IR spectrum typically shows a characteristic N-H stretching vibration for the imidazole ring, C-H stretching for the ring and methyl group, a strong C=O stretching absorption for the ester, and various C=C and C=N stretching vibrations that constitute the "fingerprint" region for the imidazole ring. illinois.edu
When this compound acts as a ligand and coordinates to a metal ion, significant changes are observed in its vibrational spectrum. These changes provide critical evidence for the mode of coordination. Coordination can occur through the nitrogen atom of the imidazole ring or the oxygen atom of the carbonyl group.
If coordination occurs through one of the imidazole nitrogens, the vibrational modes of the ring are perturbed. More definitively, new absorption bands appear at low frequencies (typically below 500 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibration. netlify.app If coordination involves the carbonyl oxygen of the ester group, the frequency of the C=O stretching vibration typically shifts to a lower wavenumber (a redshift) due to the weakening of the C=O bond upon electron donation to the metal center. netlify.app The appearance of a metal-oxygen (M-O) stretching band at low frequency would also be observed. netlify.app By analyzing these shifts, the specific binding site of the ligand to the metal can be determined.
Table 3: Characteristic IR Vibrational Frequencies (cm⁻¹) and Expected Shifts upon Coordination
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change upon Coordination |
|---|---|---|
| ν(N-H) | 3100 - 3300 | Shift or broadening |
| ν(C=O) | 1700 - 1730 | Shift to lower frequency (redshift) |
| ν(C=N), ν(C=C) | 1400 - 1600 | Perturbation of ring modes |
| ν(M-N) | N/A | Appearance of new band (~400-500 cm⁻¹) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions in the UV region arising from π → π* and n → π* electronic transitions associated with the conjugated π-system of the imidazole ring and the carbonyl group of the ester. rsc.org Imidazole itself has a characteristic π → π* transition peak around 217 nm. rsc.org
Upon coordination to a transition metal ion, the UV-Vis spectrum can change significantly. The ligand-centered π → π* and n → π* transitions may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) due to the influence of the metal ion on the ligand's electronic orbitals. More importantly, new absorption bands can appear. For transition metal complexes, weak bands in the visible region may arise from d-d electronic transitions within the metal's d-orbitals. Additionally, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can appear, which provide valuable information about the electronic interaction between the this compound ligand and the metal center. netlify.appacs.org The presence and position of these bands are diagnostic of the coordination environment and the nature of the metal-ligand bonding.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound (C₅H₆N₂O₂), with a molecular weight of 126.11 g/mol , the molecular ion peak (M⁺·) is expected at an m/z (mass-to-charge ratio) corresponding to this value. sigmaaldrich.comstenutz.eu High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. measurlabs.comnih.gov This capability is critical in distinguishing it from other compounds that may have the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. libretexts.orglibretexts.org For esters like this compound, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways can lead to the loss of the methoxy (B1213986) group (-OCH₃, mass = 31) or the entire methoxycarbonyl group (-COOCH₃, mass = 59), resulting in significant peaks in the mass spectrum. miamioh.edu These fragmentation patterns serve as a molecular fingerprint, aiding in the structural elucidation of the compound. chemguide.co.ukuni-saarland.de
| Parameter | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₅H₆N₂O₂ | Defines the elemental composition. sigmaaldrich.com |
| Molecular Weight (Nominal) | 126 g/mol | Corresponds to the M⁺· peak in low-resolution MS. |
| Exact Mass (HRMS) | 126.04293 u | Confirms the elemental formula with high accuracy. |
| Key Fragment Ion (Loss of -OCH₃) | m/z 95 | Indicates the presence of a methyl ester group. |
| Key Fragment Ion (Loss of -COOCH₃) | m/z 67 | Represents the imidazole ring fragment. |
X-ray Crystallography for Solid-State Structure Determination
This compound, or its parent acid, is a versatile ligand in the construction of coordination polymers and supramolecular structures. mdpi.commdpi.com The imidazole ring offers nitrogen donor atoms, while the carboxylate group provides oxygen donors, enabling it to coordinate with various metal ions. researchgate.net X-ray diffraction studies on complexes have revealed that these ligands can act as building blocks, self-assembling with metal centers to form intricate architectures, such as two-dimensional (2D) layered networks. mdpi.commdpi.com For instance, complexes have been synthesized where the imidazole and carboxylate functionalities of a related ligand, 3-(1H-imidazol-4-yl)benzoic acid, coordinate with cadmium (Cd) and cobalt (Co) ions to create 2D coordination polymers. mdpi.com
Single-crystal X-ray diffraction analysis provides precise measurements of geometrical parameters within the molecule. researchgate.net In complexes involving imidazole-carboxylate ligands, the bond lengths and angles within the imidazole ring are consistent with its aromatic character. researchgate.net For example, in a triorganotin complex of 1-methyl-1H-imidazole-4-carboxylic acid, the Sn-O bond length and the geometry around the tin atom were determined, revealing a distorted tetrahedral environment. researchgate.net The specific bond lengths and angles are influenced by the coordination environment and the nature of the metal ion.
| Bond/Angle | Typical Value (Å or °) | Context |
|---|---|---|
| C-N (in imidazole ring) | ~1.33 Å | Reflects partial double bond character within the aromatic ring. researchgate.net |
| N-C-N (in imidazole ring) | ~110-120 ° | Dependent on substitution and coordination. researchgate.net |
| C=O (carboxylate) | ~1.25 Å | Typical double bond length. |
| C-O (carboxylate) | ~1.25 Å | Often delocalized in coordinated carboxylates. |
Beyond the covalent bonds and coordination interactions, the crystal packing of this compound and its complexes is governed by a network of supramolecular interactions. nih.gov These weaker forces, primarily hydrogen bonds and π-π stacking interactions, play a critical role in stabilizing the crystal lattice and directing the formation of higher-order structures. mdpi.comnih.gov The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the other nitrogen atom), allowing for the formation of robust hydrogen-bonding networks. researchgate.net These interactions can link individual molecules or coordination polymer chains into extended three-dimensional (3D) supramolecular architectures. mdpi.com Additionally, the aromatic imidazole rings can engage in π-π stacking, where parallel rings are offset from one another, further contributing to the stability of the crystal structure. mdpi.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It is widely applied to molecules like Methyl 4-imidazolecarboxylate and its derivatives to predict their behavior. DFT calculations have been employed to assess optimized geometries, electronic structures, and other molecular properties, often showing good agreement with experimental data. researchgate.net
DFT calculations are instrumental in analyzing the electronic structure of imidazole-containing compounds. acs.org These methods can determine the distribution of electron density, identify molecular orbitals, and calculate atomic charges. For instance, in studies of related imidazole (B134444) derivatives, DFT has been used to describe the electronic structure and how it changes upon coordination with metal ions. acs.orgnih.gov This analysis helps in understanding the molecule's reactivity, stability, and spectroscopic properties. The functionalization of imidazole rings with different substituent groups can be studied to see how they alter the electronic properties and, consequently, the molecule's behavior in chemical reactions. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of these orbitals and the gap between them are critical parameters derived from DFT calculations that help predict a molecule's chemical reactivity and kinetic stability. nih.govaip.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For imidazole derivatives, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For example, analysis of frontier orbitals in substituted imidazoles helps to understand how different electron-donating or electron-withdrawing groups influence the molecule's reactivity. researchgate.netresearchgate.net
| Orbital/Concept | Significance in Chemical Reactivity |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (Energy Gap) | Indicates the molecule's excitability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap implies high reactivity. nih.gov |
A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. aip.org This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For imidazole and its derivatives, DFT methods have successfully predicted geometries that are in good agreement with experimental structures determined by techniques like X-ray crystallography. aip.orgcsic.es Theoretical studies on 4-imidazolecarboxylic acid have identified its most stable conformation, highlighting the predictive power of these computational methods. rsc.org
The imidazole ring is an aromatic heterocycle, and its aromaticity is a key factor in its stability and chemical behavior. Aromaticity can be quantified using computational methods, with the Nucleus-Independent Chemical Shift (NICS) being a widely used magnetic criterion. aip.orgrsc.org NICS values are calculated at the center of the ring; a more negative NICS value indicates a higher degree of aromaticity. acs.org
Studies on imidazole and its derivatives show that they are all aromatic, with negative NICS values. aip.org The degree of aromaticity can be influenced by substituents on the ring. researchgate.netaip.orgresearchgate.net For instance, theoretical investigations have shown that substitution at different positions on the imidazole ring can either enhance or reduce its aromaticity. aip.org Protonation of the imidazole ring generally leads to an increase in aromaticity, as indicated by more negative NICS values. acs.orgresearchgate.net
| Compound/Form | Calculated NICS(0) value (ppm) | Indication |
|---|---|---|
| Imidazole (Neutral) | -12.5 | Aromatic acs.org |
| Imidazole Tautomer | -12.9 | Aromatic acs.org |
| Imidazolium (B1220033) (Protonated) | -14.3 | More Aromatic acs.org |
Reaction Mechanism Prediction and Simulation
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and calculating energy barriers, which provides a deeper understanding of chemical reactivity. DFT calculations have been used to model complex reaction pathways involving imidazole derivatives.
A relevant computational study investigated the reaction of N-methylimidazole with dimethyl carbonate, proposing a three-step pathway. The rate-determining step was identified as the methyl transfer from the carbonate to the imidazole nitrogen, proceeding through a classic SN2 mechanism. The energy barrier for this key step was calculated to be around 35 kcal/mol. Subsequent steps in the proposed mechanism, such as bond cleavage and formation, were found to have much lower energy barriers. Such simulations can also account for the stabilizing effects of hydrogen bonding and other supramolecular interactions on the transition states and intermediates.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery and molecular biology. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and scoring them based on binding affinity. benthamdirect.com Software like AutoDock Vina is commonly used for these simulations. mdpi.com Studies on various imidazole derivatives have used docking to identify potential binding modes within the active sites of enzymes, revealing key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. mdpi.comresearchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and behavior of the ligand-protein complex over time. mdpi.combenthamdirect.com MD simulations provide a dynamic view of the interactions, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein and ligand. mdpi.com This integrated approach of docking and MD simulation has been successfully applied to identify potential imidazole-based inhibitors for various therapeutic targets. mdpi.com
| Step | Description | Purpose |
|---|---|---|
| 1. Preparation of Receptor | The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. | To create a realistic and computationally ready model of the biological target. mdpi.com |
| 2. Preparation of Ligand | The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized to find a stable conformation. | To obtain a low-energy, realistic structure of the small molecule for docking. mdpi.com |
| 3. Molecular Docking | A docking program (e.g., AutoDock Vina) systematically places the ligand in the defined binding site of the receptor, exploring various orientations and conformations. mdpi.com | To predict the most likely binding pose and estimate the binding affinity (docking score). benthamdirect.com |
| 4. Analysis of Binding Mode | The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, with amino acid residues in the binding pocket. mdpi.com | To understand the molecular basis of recognition and binding. |
| 5. Molecular Dynamics (MD) Simulation | The most promising ligand-receptor complex from docking is subjected to a simulation that calculates the motion of atoms over time. | To assess the stability of the complex and observe the dynamics of the interaction in a simulated physiological environment. mdpi.combenthamdirect.com |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling for derivatives of this compound is a crucial aspect of computational chemistry, aimed at understanding how chemical structure influences biological activity. These studies enable the rational design of new compounds with enhanced potency and selectivity.
A significant area of research has been the design of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase. nih.gov In these studies, the this compound core serves as a key intermediate. The synthesis involves a cycloaddition reaction to create 1,5-diaryl-1H-imidazole-4-carboxylate esters, which are then converted to the final acid and carbohydrazide (B1668358) targets. nih.gov This approach allows for systematic modifications of the starting materials, facilitating a detailed and thorough SAR analysis of the final compounds. nih.gov Evaluation of these compounds in an HIV-1 IN-LEDGF/p75 inhibition assay revealed that seventeen novel compounds surpassed a 50% inhibitory threshold at a 100 µM concentration. nih.gov Further cell-based antiviral assays showed that some carbohydrazide derivatives exhibited moderate antiviral activity. researchgate.net
The general SAR findings from these studies on imidazole-based compounds indicate that:
The nature and substitution pattern of the aryl rings at the N1 and C5 positions of the imidazole core are critical for activity.
Conversion of the ester group to a carboxylic acid or a carbohydrazide significantly modulates the biological activity, with some hydrazide derivatives showing promising results. nih.govresearchgate.net
Docking studies of active compounds into the LEDGF/p75 binding site on HIV-1 integrase have helped to rationalize the observed SAR and guide further optimization. researchgate.net
In a different context, SAR studies on analogs of SPA70, a compound with an imidazole-based scaffold, have been conducted to explore modulators of the human pregnane (B1235032) X receptor (hPXR). nih.gov Although not directly involving this compound, these studies highlight the importance of the imidazole scaffold. By systematically modifying four regions of the parent compound, researchers discovered that structurally similar analogs could act as strong agonists, pure antagonists, or inverse agonists. nih.gov For instance, modifications at the 4-position of a phenyl group attached to the imidazole scaffold and substitutions on the imidazole ring itself led to drastic changes in hPXR activity. nih.gov These findings underscore the utility of SAR in tuning the biological profile of imidazole-containing molecules.
Table 1: Summary of SAR Findings for Imidazole Carboxylate Derivatives
| Parent Scaffold/Series | Target | Key Structural Modifications | SAR Observations | Reference |
| 1,5-Diaryl-1H-imidazole-4-carboxylates | HIV-1 IN-LEDGF/p75 | Conversion of ester to carboxylic acid or carbohydrazide; variation of aryl groups at N1 and C5. | Carbohydrazide derivatives showed moderate antiviral activity; specific aryl substitutions were key for inhibition. | nih.govresearchgate.net |
| SPA70 Analogs (Imidazole-based) | Human Pregnane X Receptor (hPXR) | Modification of phenyl group substituents and groups on the imidazole ring. | Subtle structural changes resulted in a wide range of activities from agonist to antagonist and inverse agonist. | nih.gov |
Computational Tools for 2D and 3D Structure Visualization
The visualization of molecular structures in two and three dimensions is fundamental to understanding their properties and interactions. A variety of computational tools are employed in studies involving this compound and its derivatives to analyze crystal structures, predict geometries, and visualize molecular orbitals and interactions.
For the detailed analysis of crystal structures obtained from X-ray diffraction, specialized software is used. Programs like SHELXL are widely utilized for the refinement of small-molecule crystal structures. For visualization, tools such as WinGX/ORTEP are used to generate diagrams that show anisotropic displacement ellipsoids, providing a detailed 3D representation of atoms in a crystal lattice. The Mercury software is another powerful tool used to generate calculated powder X-ray diffractograms from single-crystal crystallographic information files (CIFs). nih.gov
Density Functional Theory (DFT) calculations are a mainstay for optimizing molecular geometries and understanding electronic structures. nih.govbohrium.com Software packages like Gaussian16 are commonly used to perform these calculations, often with functionals like B3LYP and basis sets such as LANL2DZ. nih.gov The outputs of these calculations, including optimized 3D structures and frontier molecular orbitals (HOMO/LUMO), can be rendered and visualized using programs like Chemcraft 1.8 . nih.govrsc.org
To study non-covalent interactions, which are crucial for understanding molecular recognition and binding, the Independent Gradient Model (IGM) can be employed, with visualization performed using IGMPlot . nih.govrsc.org Furthermore, molecular modeling and visualization programs like YASARA View offer a user-friendly platform for viewing and analyzing complex molecular structures and are freely available for academic and commercial use. researchgate.net
In the context of drug design and SAR studies, molecular docking simulations are visualized to understand how ligands bind to their protein targets. For instance, 2D and 3D views of imidazole derivatives docked into the binding site of HIV-1 integrase can be generated to illustrate key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity. researchgate.net
Table 2: Computational Tools for Structure Visualization
| Software/Tool | Application | Type of Visualization | Reference |
| SHELXL | Crystal structure refinement. | Not primarily a visualization tool, but generates files for visualization. | |
| WinGX/ORTEP | Visualization of crystal structures. | 3D anisotropic displacement ellipsoid plots. | |
| Mercury | Analysis and visualization of crystal structures. | Generation of powder diffraction patterns from CIF files; 3D visualization. | nih.gov |
| Gaussian16 | Quantum chemistry calculations (e.g., DFT). | Generates output for visualization by other programs. | nih.gov |
| Chemcraft | Visualization of quantum chemistry results. | 3D rendering of molecular orbitals (HOMO/LUMO) and structures. | nih.govrsc.org |
| IGMPlot | Analysis of non-covalent interactions. | 2D plots and 3D isosurfaces of molecular interactions. | nih.govrsc.org |
| YASARA View | Molecular modeling and visualization. | 2D and 3D visualization of molecular structures. | researchgate.net |
| Docking Software | Predicting binding modes of ligands to macromolecules. | 2D and 3D representations of ligand-protein interactions. | researchgate.net |
Advanced Research Areas and Emerging Applications
Development of Novel Imidazole-Based Ligands for Catalysis
The imidazole (B134444) moiety is a cornerstone in the design of ligands for catalysis, owing to its ability to act as a strong σ-donor and its involvement in proton transfer processes. Methyl 4-imidazolecarboxylate is a key starting material for synthesizing more complex imidazole-based ligands that find applications in various catalytic reactions.
Research has demonstrated the catalytic function of the imidazole group in the decomposition of tetrahedral intermediates in reactions like ester hydrolysis. rsc.org The imidazole can act as a special catalyst, interacting with the leaving group and facilitating proton transfer in the rate-limiting step. rsc.org This fundamental principle is exploited in synthetic catalysts designed from imidazole derivatives.
Ligands derived from imidazole-carboxylates are used to create catalysts for a range of organic transformations. For instance, palladium nanoparticles stabilized by imidazole-functionalized ligands have been developed for reactions such as the oxidative amidation of aldehydes. acs.org In one study, 1-(3-aminopropyl)imidazole (B109541) was used to functionalize porous graphene oxide nanosheets, which were then decorated with palladium nanoparticles. acs.org This hybrid material served as a highly efficient and recyclable catalyst. acs.org Similarly, N-functionalized imidazoles have been shown to stabilize palladium, platinum, gold, and silver nanoparticles, which then act as catalysts in reactions like the conversion of nitrobenzene (B124822) to aniline. nih.govresearchgate.net
The synthesis of these advanced ligands often starts from simpler building blocks like this compound. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the imidazole ring provides the coordination site for metal centers, forming the active catalytic species.
Table 1: Examples of Catalytic Systems Utilizing Imidazole-Based Ligands
| Catalytic System | Ligand Type | Application | Reference |
| Palladium Nanoparticles | Imidazole-functionalized graphene oxide | Oxidative amidation of aldehydes | acs.org |
| Palladium Nanoparticles | N-alkyl imidazoles | Conversion of nitrobenzene to aniline | nih.govresearchgate.net |
| Imidazole (as catalyst) | Free imidazole | Ester hydrolysis (imidazolysis) | rsc.org |
Application in Material Science (e.g., Metal-Organic Frameworks)
In material science, this compound and its derivatives are extensively used as organic linkers for the construction of Metal-Organic Frameworks (MOFs). The combination of the carboxylate group and the nitrogen donors of the imidazole ring allows for the formation of robust and porous structures with diverse topologies and functionalities.
These imidazole-based MOFs exhibit exceptional stability, including high water stability, which is a critical requirement for practical applications. acs.org Researchers have successfully synthesized lanthanide-based MOFs (Ln-MOFs) using imidazole-containing ligands that remain stable in aqueous solutions across a wide pH range (3-12) and even in frozen or heated water. acs.org The incorporation of imidazole ligands can enhance the structural integrity of the framework. acs.org
The functional properties of these MOFs are a significant area of research. For example, MOFs constructed with imidazole-carboxylate linkers have been investigated for their luminescence properties and their ability to act as selective sensors for metal ions like Fe³⁺. acs.orgrsc.org The porosity of these materials also makes them suitable for gas adsorption applications. The structural diversity is notable, with researchers able to create frameworks ranging from two-dimensional (2D) networks to complex three-dimensional (3D) interpenetrating nets by carefully selecting the metal ions and reaction conditions. rsc.org
Table 2: Properties of MOFs Constructed with Imidazole-Carboxylate Ligands
| MOF Type | Metal Ion | Key Property | Application | Reference |
| Ln-MOF | Eu(III), Tb(III) | High water stability, Luminescence | Sensing of Fe³⁺ and Cr₂O₇²⁻/CrO₄²⁻ | acs.org |
| In-MOF | In(III) | High hydrolytic and chemical stability | Selective sensing of Fe³⁺ ions | rsc.org |
| Ba-MOF | Ba(II) | Ligand-based luminescence | Detection of picric acid and Mg²⁺ | acs.org |
| Cd-MOF | Cd(II) | Entangled 3D network | Luminescence | rsc.org |
Exploration in Bioinorganic Chemistry
The imidazole ring is a fundamental component in biological systems, most notably as the side chain of the amino acid histidine, which plays a critical role in the active sites of many metalloenzymes by coordinating to metal ions. wikipedia.org This biological precedent inspires the exploration of synthetic imidazole-containing ligands, derived from precursors like this compound, in bioinorganic chemistry to model biological systems or to develop new metal-based therapeutic agents.
Researchers synthesize and characterize coordination complexes of biologically relevant transition metals (e.g., iron, cobalt, copper, manganese) with imidazole-carboxylate ligands. rsc.orgijper.org These studies aim to understand the coordination chemistry and to evaluate the biological potential of the resulting complexes. For example, cobalt and iron-based complexes have been synthesized using imidazole and various carboxylates, and subsequently tested for their antibacterial and hemolytic activities. ijper.org Such research is valuable for the development of future metallodrugs. ijper.org
The imidazole-carboxylate ligand can chelate metal ions, creating stable complexes that can mimic the function of enzymes or interact with biological targets. The versatility of the imidazole ring, which can coordinate as a neutral molecule or as a deprotonated imidazolate anion, allows for the formation of a wide variety of complex structures, including multinuclear clusters. rsc.orgwikipedia.org This field bridges the gap between classical coordination chemistry and biology, with ligands derived from this compound serving as versatile tools for investigation.
Chemical Sensors and Biosensors Development
The unique properties of imidazole-based compounds are being harnessed to develop advanced chemical sensors and biosensors. A primary strategy involves incorporating ligands derived from this compound into MOFs that exhibit fluorescence. acs.org These luminescent MOFs can act as highly sensitive and selective sensors for various analytes.
The detection mechanism often relies on the modulation of the MOF's fluorescence upon interaction with the target analyte. For instance, the fluorescence of a lanthanide-based MOF can be significantly quenched in the presence of Fe³⁺ ions, allowing for its quantitative detection in aqueous solutions. acs.orgrsc.org Similarly, imidazole-functionalized MOFs have been designed to detect nitroaromatic compounds like picric acid, other metal ions such as Mg²⁺, and even pesticides like fluazinam. acs.orgresearchgate.net The selectivity of these sensors is a key advantage, as they can often detect a specific analyte even in the presence of other potentially interfering substances. acs.orgrsc.org
Beyond MOFs, discrete metal-imidazole complexes are also being explored for sensor development. A copper-imidazole-2-carboxaldehyde complex was shown to possess oxidase-like activity, enabling the colorimetric detection of biologically important molecules like glutathione (B108866) and ascorbic acid. nih.gov This approach mimics the function of natural enzymes to create robust and stable biosensors. nih.gov
Table 3: Imidazole-Based Chemical and Biosensors
| Sensor Type | Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
| Luminescent MOF | Fe³⁺, Cr₂O₇²⁻/CrO₄²⁻ | Fluorescence quenching | - | acs.org |
| Luminescent MOF | Picric Acid, Mg²⁺ | Fluorescence shift / turn-on | - | acs.org |
| Luminescent MOF | Fe³⁺ | Fluorescence quenching | 0.67 μM | nih.gov |
| Enzyme-mimic complex | Glutathione, Ascorbic Acid | Colorimetric | 0.097 μM (Glutathione) | nih.gov |
| Luminescent MOF | Fluazinam (pesticide) | Fluorescence quenching | 7.8 x 10⁻⁸ M | researchgate.net |
Nanomaterial Integration and Functionalization
Functionalizing the surface of nanomaterials is critical to tailor their properties for specific applications. Imidazole derivatives, synthesized from precursors like this compound, are used as ligands to stabilize and modify a wide range of nanoparticles.
Imidazole compounds can form a protective layer on the surface of metal nanoparticles, such as copper, preventing their oxidation and improving their sintering properties. mdpi.com This is achieved through the complexation between the imidazole nitrogen atoms and the metal atoms on the nanoparticle surface. mdpi.com Alkyl-functionalized imidazoles have also been employed to stabilize palladium, gold, and silver nanoparticles, which are then used in catalysis and sensing applications. nih.govresearchgate.net
The integration of imidazole-based structures with other nanomaterials has led to the development of advanced hybrid materials. For example, imidazole derivatives have been used to functionalize carboxylated multiwalled carbon nanotubes. doaj.org In other research, magnetic nanoparticles (Fe₃O₄) have been coated with imidazole-containing materials to create easily separable and reusable catalysts. nih.govslideshare.net A notable example is the creation of core-shell nanoparticles, such as Fe₃O₄@carbon@zeolitic imidazolate framework-8 (ZIF-8), which combine magnetic responsiveness with the porous and pH-sensitive nature of the ZIF-8 shell for applications like drug delivery. researchgate.net This research highlights the versatility of imidazole-based chemistry in creating sophisticated, functional nanomaterials.
Q & A
Q. What are the key physicochemical properties of Methyl 4-imidazolecarboxylate, and how should it be handled and stored?
Answer: this compound (CAS: 17325-26-7) has a molecular formula of C₅H₆N₂O₂ and a melting point of 154–156°C . It should be stored at room temperature in a dry environment to prevent hydrolysis. When handling, use protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and disposed of via certified chemical waste management protocols .
Q. What are the standard synthetic routes for this compound?
Answer: A common method involves reacting 4-imidazolecarboxylic acid with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds at room temperature to yield the ester. For metal complexes, the sodium salt of the ligand is prepared first by reacting the acid with NaOH (1:1 molar ratio), followed by addition of metal chlorides (e.g., ZnCl₂) in aqueous solution at 70°C .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Answer:
- UV-Vis Spectroscopy : The free ligand exhibits a λmax at 210 nm (attributed to π→π* transitions). Metal complexes show shifts (e.g., 225 nm for Mn, 222 nm for Ni/Zn), indicating electronic stabilization of the aromatic system .
- Elemental Analysis : Used to confirm metal-to-ligand ratios (e.g., Mn, Fe, Co complexes show 1:1 stoichiometry) .
- Melting Point : Consistent with literature values (154–156°C) for purity verification .
Advanced Research Questions
Q. How do transition metals influence the UV-Vis spectra of this compound complexes?
Answer: Metal coordination induces bathochromic shifts (except for Fe complexes) due to stabilization of the ligand’s π-system. For example:
Q. How can researchers resolve discrepancies in literature data (e.g., conflicting CAS numbers)?
Answer: Discrepancies in identifiers (e.g., CAS 17325-26-7 vs. 152628-02-9 ) may arise from isomerism or database errors. To verify:
Q. What methodologies are used to synthesize transition metal complexes with this compound?
Answer:
- Step 1 : Prepare the sodium salt by dissolving 4-imidazolecarboxylic acid in NaOH (1:1 molar ratio).
- Step 2 : Add metal chloride (e.g., ZnCl₂, CoCl₂) dropwise to the ligand solution at 70°C with stirring.
- Step 3 : Filter and recrystallize the precipitate. Optimize pH and temperature to avoid ligand degradation .
Q. How is this compound utilized in nickel-catalyzed C–H functionalization?
Answer: In nickel-catalyzed arylation, this compound acts as a directing group. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
